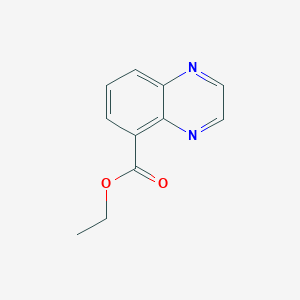![molecular formula C12H17N3 B11898563 1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- CAS No. 646056-63-5](/img/structure/B11898563.png)
1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Diazaspiro[34]octane, 1-methyl-6-(3-pyridinyl)- is a chemical compound with the molecular formula C12H17N3 It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyridine derivative with a spirocyclic amine. The reaction typically requires a base, such as sodium hydride, and is carried out in an inert solvent like tetrahydrofuran. The reaction conditions often involve heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product. The use of automated systems allows for precise control over reaction parameters, leading to scalable and cost-effective production.
化学反应分析
Types of Reactions
1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide.
Major Products Formed
Oxidation: The major products are often oxidized derivatives of the original compound, such as carboxylic acids or ketones.
Reduction: The major products are typically reduced forms of the compound, such as amines or alcohols.
Substitution: The major products depend on the nucleophile used but can include azides, halides, or other substituted derivatives.
科学研究应用
1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to selective and potent effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
1,6-Diazaspiro[3.4]octane: Lacks the pyridinyl group, leading to different chemical and biological properties.
1-Methyl-1,6-diazaspiro[3.4]octane: Similar structure but without the pyridinyl substitution, affecting its reactivity and applications.
2,6-Diazaspiro[3.4]octane: Different positioning of nitrogen atoms, resulting in distinct chemical behavior.
Uniqueness
1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- is unique due to the presence of both the spirocyclic structure and the pyridinyl group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds. The pyridinyl group can participate in additional interactions, such as hydrogen bonding or π-π stacking, enhancing its utility in various applications.
属性
CAS 编号 |
646056-63-5 |
|---|---|
分子式 |
C12H17N3 |
分子量 |
203.28 g/mol |
IUPAC 名称 |
1-methyl-7-pyridin-3-yl-1,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C12H17N3/c1-14-7-4-12(14)5-8-15(10-12)11-3-2-6-13-9-11/h2-3,6,9H,4-5,7-8,10H2,1H3 |
InChI 键 |
BKEMWAOGDNCUML-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC12CCN(C2)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



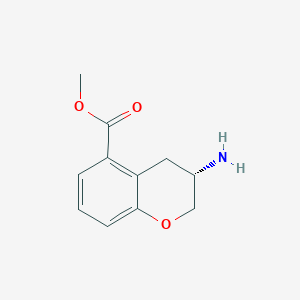
![3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11898500.png)


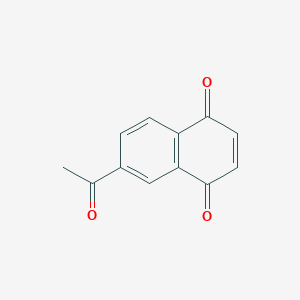
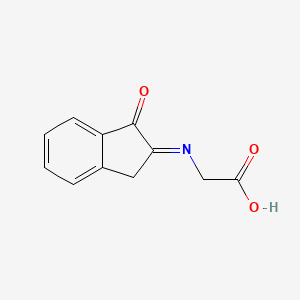



![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-](/img/structure/B11898555.png)
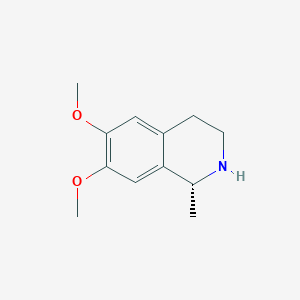
![Naphtho[2,1-d]isothiazol-3-amine](/img/structure/B11898571.png)
